Diethyl formylsuccinate diethyl acetal is a chemical compound with the molecular formula and a CAS number of 70145-29-8. This compound is classified as an acetal, which is formed from the reaction of an aldehyde with alcohol. Specifically, diethyl formylsuccinate diethyl acetal is derived from diethyl formylsuccinate, a compound that contains both a formyl group and an ester functional group. The presence of the acetal structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.
Diethyl formylsuccinate diethyl acetal primarily undergoes nucleophilic addition reactions due to its acetal group. These reactions typically involve the addition of alcohols in the presence of acid catalysts. Additionally, the compound can participate in hydrolysis reactions under acidic conditions, reverting to its original components: diethyl formylsuccinate and ethanol.
The synthesis of diethyl formylsuccinate diethyl acetal typically involves the acetalization of diethyl formylsuccinate with ethanol, facilitated by an acid catalyst. Common catalysts include dry hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. The reaction is generally conducted at room temperature or slightly elevated temperatures, with effective removal of water being crucial for driving the reaction to completion.
In industrial settings, similar principles apply but on a larger scale. Continuous reactors are often employed along with efficient water removal techniques such as Dean-Stark apparatus or molecular sieves to ensure high yields and purity. Less corrosive catalysts may also be utilized to enhance efficiency and reduce costs.
Diethyl formylsuccinate diethyl acetal has several significant applications:
Diethyl formylsuccinate diethyl acetal can be compared with several similar compounds:
Compound | Key Features | Uniqueness |
---|---|---|
Diethyl succinate | Lacks the formyl group; less reactive in nucleophilic addition reactions | Does not contain an aldehyde component |
Diethyl malonate | Contains two ester groups; different reactivity patterns | No formyl group; primarily used for different reactions |
Diethyl acetal | Derived from different aldehydes or ketones | Similar structure but lacks the unique reactivity of the formyl group |
Bromoacetaldehyde diethyl acetal | Used as a synthetic building block for antibiotics | Primarily focused on antibiotic synthesis |
Uniqueness: Diethyl formylsuccinate diethyl acetal is distinct due to its combination of both formyl and acetal groups, allowing it to participate in a broader range of